1-(hydroxymethyl)cyclobutane-1-carbonitrile 1-(hydroxymethyl)cyclobutane-1-carbonitrile
Brand Name: Vulcanchem
CAS No.: 956531-83-2
VCID: VC8161649
InChI: InChI=1S/C6H9NO/c7-4-6(5-8)2-1-3-6/h8H,1-3,5H2
SMILES: C1CC(C1)(CO)C#N
Molecular Formula: C6H9NO
Molecular Weight: 111.14

1-(hydroxymethyl)cyclobutane-1-carbonitrile

CAS No.: 956531-83-2

Cat. No.: VC8161649

Molecular Formula: C6H9NO

Molecular Weight: 111.14

* For research use only. Not for human or veterinary use.

1-(hydroxymethyl)cyclobutane-1-carbonitrile - 956531-83-2

Specification

CAS No. 956531-83-2
Molecular Formula C6H9NO
Molecular Weight 111.14
IUPAC Name 1-(hydroxymethyl)cyclobutane-1-carbonitrile
Standard InChI InChI=1S/C6H9NO/c7-4-6(5-8)2-1-3-6/h8H,1-3,5H2
Standard InChI Key NCEHIMDMICMIQF-UHFFFAOYSA-N
SMILES C1CC(C1)(CO)C#N
Canonical SMILES C1CC(C1)(CO)C#N

Introduction

Structural and Molecular Properties

IUPAC Nomenclature and Stereochemical Considerations

The systematic IUPAC name for this compound is 1-(hydroxymethyl)cyclobutane-1-carbonitrile, reflecting the substitution pattern on the cyclobutane ring. The numbering of the ring begins at the carbon bearing both functional groups, ensuring unambiguous identification of substituents. The compound’s stereochemistry is influenced by the planar geometry of the cyclobutane ring and the spatial arrangement of the hydroxymethyl and nitrile groups. While no explicit stereochemical descriptors (e.g., R or S) are provided in available data, the compound’s symmetry suggests potential for conformational isomerism due to restricted rotation around the cyclobutane ring.

Molecular Formula and Weight

The molecular formula C6H9NO corresponds to a molecular weight of 111.14 g/mol, as calculated from isotopic compositions. This formula accounts for the cyclobutane backbone (C4H6), hydroxymethyl group (-CH2OH: C1H3O), and nitrile group (-CN: C1N). The compound’s exact mass, derived from the most abundant isotopes, is 111.0684 g/mol, with a monoisotopic mass of 111.0684 Da.

Table 1: Key Molecular Descriptors

PropertyValueSource
IUPAC Name1-(hydroxymethyl)cyclobutane-1-carbonitrilePubChem
CAS Registry Number1374657-44-9PubChem
Molecular FormulaC6H9NOPubChem
Molecular Weight111.14 g/molPubChem
SMILES NotationC1CC(C1)(CO)C#NPubChem
InChI KeyNCEHIMDMICMIQF-UHFFFAOYSA-NPubChem

Synthetic Routes and Challenges

Retrosynthetic Analysis

The compound’s synthesis likely involves strategies to simultaneously introduce the hydroxymethyl and nitrile groups onto a cyclobutane scaffold. Retrosynthetic disconnections suggest two plausible pathways:

  • Cyclobutane Ring Formation: Constructing the cyclobutane core via [2+2] cycloaddition or ring-closing metathesis, followed by functionalization.

  • Functional Group Introduction: Modifying preformed cyclobutane derivatives (e.g., cyclobutanone) through sequential reactions to install the hydroxymethyl and nitrile groups.

Reported Synthetic Methods

Although detailed experimental procedures are unavailable in non-restricted sources, analogous syntheses for similar compounds provide insight:

  • Cyclobutanone Oxime Route: Cyclobutanone may react with hydroxylamine to form an oxime, which undergoes dehydration to yield a nitrile. Subsequent hydroxymethylation via aldol condensation or Grignard addition could introduce the hydroxymethyl group.

  • Nitrile Alkylation: A preformed cyclobutane nitrile could undergo hydroxymethylation using formaldehyde under basic conditions.

Table 2: Hypothetical Synthetic Pathways

PathwayKey StepsChallenges
Cyclobutanone OximeOxime formation → Dehydration → HydroxymethylationSteric hindrance on cyclobutane ring
Nitrile AlkylationNitrile synthesis → Hydroxymethyl additionRegioselectivity control

Reactivity and Functional Group Interactions

Nitrile Group Reactivity

The nitrile moiety (-C≡N) exhibits characteristic reactivity:

  • Hydrolysis: Under acidic or basic conditions, nitriles hydrolyze to carboxylic acids or amides, respectively. For example, treatment with H2SO4/H2O would yield 1-(hydroxymethyl)cyclobutane-1-carboxylic acid .

  • Reduction: Catalytic hydrogenation (H2/Pd) or LiAlH4 reduces nitriles to primary amines, forming 1-(hydroxymethyl)cyclobutane-1-methylamine.

Hydroxymethyl Group Transformations

The -CH2OH group participates in typical alcohol reactions:

  • Oxidation: Oxidizing agents like KMnO4 or CrO3 convert the hydroxymethyl group to a carboxylic acid, producing 1-carboxycyclobutane-1-carbonitrile.

  • Esterification: Reaction with acyl chlorides (e.g., AcCl) forms esters, modifying solubility and reactivity.

Ring Strain Effects

The cyclobutane ring’s angle strain (≈90° bond angles vs. 109.5° for sp³ hybridization) increases the reactivity of substituents. This strain:

  • Lowers the activation energy for ring-opening reactions.

  • Enhances the electrophilicity of adjacent functional groups.

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